N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker connected to an ethanediamide moiety. This compound’s structural complexity suggests applications in coordination chemistry, medicinal chemistry (e.g., as a penicillin analog), or materials science .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-13-10-14(2)19(15(3)11-13)26-21(28)20(27)24-9-8-18-12-29-22(25-18)16-4-6-17(23)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFUROWLPGPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the Oxalamide Moiety: The oxalamide moiety can be synthesized by reacting oxalyl chloride with mesitylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Chlorine vs. In contrast, the 2,4,6-trimethylphenyl group increases steric hindrance, which may reduce rotational freedom and stabilize specific conformations .
- Dihedral Angles : The 61.8° dihedral angle in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide indicates significant twisting between the thiazole and aryl rings, reducing π-π stacking efficiency. The target compound’s dihedral angle is unreported but likely modulated by its ethyl linker and diamide group.
Hydrogen-Bonding and Crystal Packing
- This contrasts with monoamide analogs (e.g., ), which form simpler R₂²(8) dimers via single N–H⋯N bonds.
- Trimethylphenyl Analogs : In , the 2,4,6-trimethylphenyl group participates in N–H⋯Cl hydrogen bonds, forming extended chains. The target compound’s trimethylphenyl group may similarly direct packing but via N–H⋯O or C–H⋯π interactions due to the absence of chloride counterions .
Research Implications and Unresolved Questions
- Coordination Chemistry: The diamide group may act as a polydentate ligand, offering advantages over monoamide analogs in metal-binding applications .
- Knowledge Gaps: Experimental data on the target compound’s dihedral angles, thermal stability, and biological activity are absent in the provided evidence, highlighting areas for future research.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and cancer-related applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H22ClN3S
- Molecular Weight : 359.91 g/mol
Target Receptors
This compound primarily targets the D4 dopamine receptor , which is involved in various neurological processes including mood regulation and motor control. It acts as a potent and selective ligand , influencing dopaminergic signaling pathways crucial for brain function.
Biochemical Pathways
The compound modulates dopaminergic signaling by binding to the D4 receptor. This interaction can lead to alterations in neurotransmitter release and receptor activity, potentially affecting conditions such as schizophrenia and Parkinson's disease. The modulation of these pathways is significant for therapeutic applications in neuropsychiatric disorders.
Solubility and Stability
The compound is noted to be soluble in DMSO but insoluble in water , which is a critical factor for its bioavailability and formulation in pharmaceutical applications. Understanding its solubility profile aids in the development of effective delivery systems for therapeutic use.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown moderate to high activity against various cancer cell lines. In one study, a related thiazole compound demonstrated an IC50 value of 27.3 μM against human breast cancer T47D cells . This suggests that the thiazole moiety may contribute significantly to the anticancer efficacy.
Antitubercular Activity
Additionally, thiazole derivatives have been screened for their antitubercular activity. Compounds with similar structures were tested against Mycobacterium tuberculosis H37Rv strain and showed varying degrees of inhibition. This highlights the potential of thiazole-based compounds as candidates for tuberculosis treatment .
Summary of Findings
| Activity | IC50 Value (μM) | Target |
|---|---|---|
| Breast Cancer (T47D) | 27.3 | Anticancer |
| Mycobacterium tuberculosis | Moderate | Antitubercular |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
